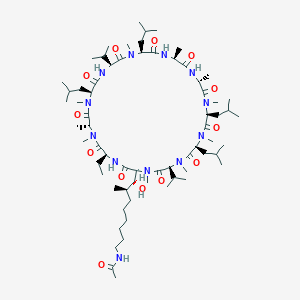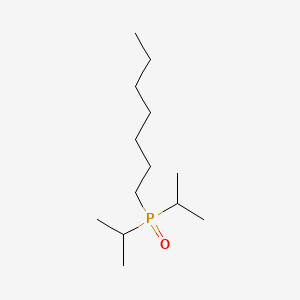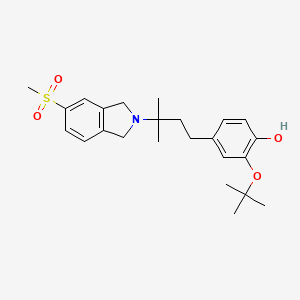![molecular formula C20H20N2O3 B606886 9H-Pirrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-ona, 10-acetil-2,6,6a,7,11a,11b-hexahidro-11-hidroxi-7,7-dimetil-, (6aR,11aS,11bR)- CAS No. 18172-33-3](/img/structure/B606886.png)
9H-Pirrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-ona, 10-acetil-2,6,6a,7,11a,11b-hexahidro-11-hidroxi-7,7-dimetil-, (6aR,11aS,11bR)-
Descripción general
Descripción
Cell-permeable, reversible inhibitor of sarcoplasmic reticulum Ca2+-ATPase.
Cyclopiazonic acid is a mycotoxin that has been found in Penicillium and Aspergillus and an inhibitor of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA; IC50 = 0.6 µM). In vivo, cyclopiazonic acid (11-14 mg/kg) induces ptosis, hypothermia, tremor, and cachexia, as well as induces lethality (LD50 = 13 mg/kg), in rats. It induces tachycardia and sedation in rabbits when administered at a dose of 10 mg/kg.
It is a specific inhibitor of Ca2+-ATPase in the intracellular Ca2+ storage sites. Mycotoxin, purified from the microorganism Penicillium cyclopium.
CPA is a highly selective inhibitor of Ca2+ - ATPase in skeletal muscle sarcoplasmic reticulum. It stimulates release of Ca2+ from intracellular stores by increasing plasma membrane Ca2+ permeability without increasing intracellular inositol (1,4,5)-triphosphate levels. inhibits the Ca2+ uptake: by sarcoplasmic vesicles prepared from skeletal muscle, by intracellular stores sites caffeine-sensitive in guinea-pig smooth muscle cells (3μM); IC50 around 0.6 μM in skinned smooth muscle fibres of the longitudinal layer of the guinea-pig ileum.,It causes selective and reversible strong suppression of Ca2+-dependent K+ current in guinea-pig ileal and urinary bladder smooth muscle cells. It is effective in intact cells and can be washed out. Its mechanism of action may be the following: decreases Ca2+ uptake by the inhibition of Ca2+ -pump in the sarcoplasmic and endoplasmic reticulum, decreases the subsequent Ca2+ release from these storage sites and, thereby, reduces the Ca2+ dependent K+ current.
Cyclopiazonic Acid is a natural mycotoxin which inhibits the sarcoplasmic reticulum Ca2+ pump.
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
La unidad pirrolo[1,2-a]indol, un motivo estructural clave en este compuesto, se encuentra en numerosos productos naturales y se ha demostrado que exhibe diversas propiedades farmacológicas {svg_1}. Esto lo convierte en un candidato potencial para el descubrimiento y desarrollo de fármacos.
Síntesis de Moléculas Bioactivas
Los métodos desarrollados para la síntesis de pirrolo[1,2-a]indoles, como este compuesto, se pueden utilizar en la síntesis de moléculas bioactivas {svg_2}. Estas moléculas bioactivas pueden tener diversas aplicaciones en química medicinal e investigación farmacéutica.
Síntesis de Productos Naturales
La unidad pirrolo[1,2-a]indol es un heterociclo privilegiado que se encuentra en numerosos productos naturales {svg_3}. Por lo tanto, este compuesto podría usarse como material de partida o intermedio en la síntesis de estos productos naturales.
Síntesis de Organosulfonas
Se ha descrito un enfoque eficiente para la síntesis de 2-sulfonados 9H-pirrolo[1,2-a]indoles a través de un proceso de ciclización-isomerización en cascada involucrado en radicales sulfonilo catalizado por NaI {svg_4}. Esto sugiere que el compuesto podría utilizarse en la síntesis de organosulfonas, que son motivos estructurales comunes que se encuentran en muchos productos farmacéuticos {svg_5}.
Investigación sobre Factores Estereoelectrónicos
La síntesis de pirrolo[1,2-a]indoles implica reacciones complejas donde los factores estéreo-electrónicos pueden afectar el rendimiento y la selectividad del producto {svg_6}. Por lo tanto, este compuesto podría utilizarse en la investigación para comprender estos factores y mejorar los métodos de síntesis.
Desarrollo de Nuevos Métodos de Síntesis
Dada la creciente demanda de pirrolo[1,2-a]indoles en el descubrimiento de fármacos, este compuesto podría utilizarse en el desarrollo de nuevos métodos de síntesis para la preparación de pirrolo[1,2-a]indoles y sus derivados {svg_7}.
Mecanismo De Acción
Target of Action
The primary target of this compound is the major calcium (Ca2+) ATPase . This ATPase is responsible for the reuptake of cytosolic calcium into the sarcoplasmic reticulum , which is a key regulator of striated muscle performance .
Mode of Action
The compound interacts with its target, the calcium ATPase, by inhibiting its function . This inhibition disrupts the reuptake of cytosolic calcium into the sarcoplasmic reticulum , leading to an increase in cytosolic calcium levels.
Pharmacokinetics
Given its molecular weight of 33639 , it is likely to have good bioavailability.
Result of Action
The result of the compound’s action at the molecular level is the disruption of calcium homeostasis in muscle cells . At the cellular level, this can lead to prolonged muscle contraction and potential muscle damage.
Análisis Bioquímico
Biochemical Properties
9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme sarcoplasmic reticulum Ca2±ATPase (SERCA), where it acts as an inhibitor. This inhibition affects calcium ion transport within cells, which is vital for muscle contraction and other cellular processes . Additionally, the compound has been shown to interact with other biomolecules, such as calmodulin, altering its conformation and activity.
Cellular Effects
The effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SERCA, the compound disrupts calcium homeostasis, leading to altered cell signaling and potentially inducing apoptosis in certain cell types . This disruption can also affect gene expression patterns, as calcium ions play a role in the regulation of transcription factors. Furthermore, the compound’s impact on cellular metabolism is significant, as it can alter the energy balance within cells by affecting mitochondrial function.
Molecular Mechanism
At the molecular level, 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SERCA, inhibiting its ATPase activity and preventing calcium ion transport . This binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site. Additionally, the compound can modulate the activity of other enzymes and proteins through allosteric interactions, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained disruption of calcium homeostasis and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- vary with different dosages in animal models. At low doses, the compound can effectively inhibit SERCA without causing significant toxicity. At higher doses, toxic effects such as muscle weakness, cardiac arrhythmias, and even death have been observed. These adverse effects are likely due to the compound’s potent inhibition of calcium transport, which is essential for normal cellular function.
Metabolic Pathways
9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is critical for its activity. The compound is primarily localized in the endoplasmic reticulum, where it exerts its inhibitory effects on SERCA . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action. Additionally, the compound may localize to other organelles, such as mitochondria, influencing their function and contributing to its overall biochemical effects.
Propiedades
Número CAS |
18172-33-3 |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(2R,3S,5E,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione |
InChI |
InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,23H,7H2,1-3H3/b14-9+/t12-,16+,17+/m1/s1 |
Clave InChI |
CNZIQHGDUXRUJS-CIGIFLASSA-N |
SMILES |
CC(=O)C1=C(C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O |
SMILES isomérico |
C/C(=C\1/C(=O)[C@@H]2[C@@H]3[C@@H](CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)/O |
SMILES canónico |
CC(=C1C(=O)C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CPA; Cyclopiazonic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
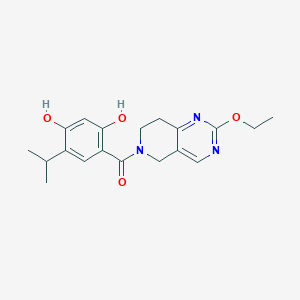
![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)
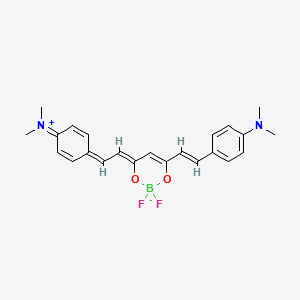
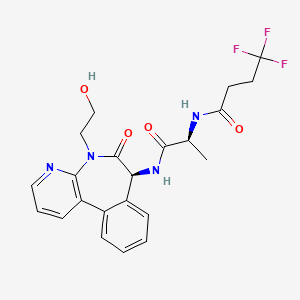
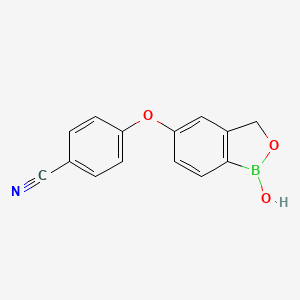
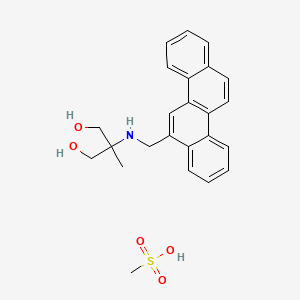
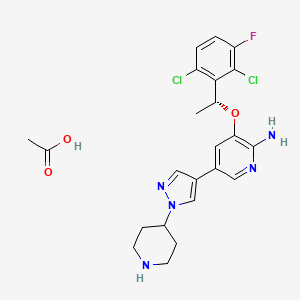
![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
